molecular formula C17H17FN2O2S B2896714 2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 868965-30-4

2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No. B2896714
CAS RN: 868965-30-4
M. Wt: 332.39
InChI Key: IWZMYSARMBPUTM-UHFFFAOYSA-N
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Description

Thiophene derivatives, such as the one you mentioned, are a class of compounds that have been widely studied due to their diverse biological activities . They often contain a five-membered ring with four carbon atoms and one sulfur atom .


Synthesis Analysis

The synthesis of thiophene derivatives often involves several steps, including cyclization, condensation, and substitution reactions . The specific synthesis route can vary depending on the desired substituents and their positions on the thiophene ring .


Molecular Structure Analysis

The molecular structure of thiophene derivatives is characterized by a five-membered ring containing one sulfur atom and four carbon atoms . Additional functional groups, such as the fluorobenzamido and methyl groups in your compound, can be attached to the ring .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions . The specific reactions that a thiophene derivative can undergo depend on its structure and the conditions used .


Physical And Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives depend on their specific structure. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound’s reactivity, stability, and other properties .

Scientific Research Applications

Synthesis and Selective Inhibition

  • Synthesis and Potent Selective Inhibition : A study detailed the efficient synthesis of structurally novel benzo[b]thiophene derivatives, which selectively inhibit urokinase-type plasminogen activator (uPA) with low nanomolar IC50 values. These compounds represent a significant class of synthetic uPA inhibitors, showcasing the compound's potential application in targeting proteases involved in cancer metastasis and other diseases (Bridges et al., 1993).

Antimicrobial Evaluation and Docking Studies

  • Antimicrobial Evaluation and Docking Studies : Another research effort synthesized and characterized benzo[d][1,3,2]dioxaphosphol-5-yl-tetrazol-1-yl thiophene derivatives. These compounds were evaluated for antimicrobial properties and underwent molecular docking studies, suggesting potential applications in designing agents against microbial infections (Talupur et al., 2021).

Heterocyclic Synthesis

  • Heterocyclic Synthesis : The reactivity of thiophenylhydrazonoacetates towards various nitrogen nucleophiles was investigated, leading to the synthesis of diverse heterocyclic compounds. This study illustrates the utility of similar compounds in synthesizing a wide range of heterocycles, which are crucial scaffolds in medicinal chemistry (Mohareb et al., 2004).

Crystal Structure Analysis

  • Crystal Structure and Supramolecular Aggregation : Research on closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides revealed diverse molecular conformations and modes of supramolecular aggregation. These findings contribute to the understanding of molecular interactions and crystal engineering, which are essential for the development of new materials and pharmaceuticals (Sagar et al., 2018).

Antiallergic and Anti-inflammatory Applications

  • Antiallergic and Anti-inflammatory Applications : Compounds related to benzo[b]thiophene derivatives have demonstrated anti-inflammatory and antiallergic activities by inhibiting cell adhesion molecules and showing efficacy in models of inflammation. This suggests potential therapeutic applications in treating allergic and inflammatory disorders (Boschelli et al., 1995).

Safety And Hazards

Like all chemicals, thiophene derivatives should be handled with care. Some thiophene derivatives can be harmful if swallowed, cause skin irritation, and may cause an allergic skin reaction .

Future Directions

Thiophene derivatives are a promising class of compounds for the development of new drugs and other useful products . Future research could focus on designing and synthesizing new thiophene derivatives with improved properties, studying their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

2-[(3-fluorobenzoyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O2S/c1-19-16(22)14-12-7-2-3-8-13(12)23-17(14)20-15(21)10-5-4-6-11(18)9-10/h4-6,9H,2-3,7-8H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZMYSARMBPUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-fluorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

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